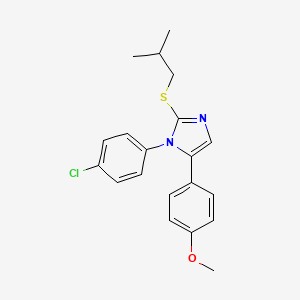

1-(4-clorofenil)-2-(isobutiltio)-5-(4-metoxifenil)-1H-imidazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C20H21ClN2OS and its molecular weight is 372.91. The purity is usually 95%.

BenchChem offers high-quality 1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- 1-(4-clorofenil)-2-(isobutiltio)-5-(4-metoxifenil)-1H-imidazol exhibe propiedades antifúngicas. Puede inhibir el crecimiento de patógenos fúngicos al interrumpir sus membranas celulares o interferir con procesos celulares esenciales. Los investigadores exploran su potencial como un nuevo agente antifúngico para tratar infecciones fúngicas en humanos, animales y plantas .

- La inflamación juega un papel crucial en diversas enfermedades, incluidos los trastornos autoinmunes y las afecciones crónicas. Este compuesto ha mostrado promesa como agente antiinflamatorio. Al modular las vías inflamatorias, puede ayudar a controlar las enfermedades relacionadas con la inflamación .

- Algunos estudios sugieren que This compound podría tener efectos anticancerígenos. Puede inhibir el crecimiento de células cancerosas, inducir apoptosis (muerte celular programada) o interferir con la progresión tumoral. Los investigadores investigan su potencial como terapia dirigida para tipos específicos de cáncer .

- Los antioxidantes protegen las células del daño oxidativo causado por los radicales libres. Este compuesto exhibe actividad antioxidante, que podría ser beneficiosa para la salud en general. Elimina los radicales libres y reduce el estrés oxidativo, lo que potencialmente previene enfermedades relacionadas con la edad y promueve la longevidad .

- Las enfermedades neurodegenerativas, como el Alzheimer y el Parkinson, implican daño neuronal. Algunas investigaciones sugieren que este compuesto puede tener efectos neuroprotectores. Podría mejorar la supervivencia neuronal, reducir el estrés oxidativo y modular los sistemas de neurotransmisores. La investigación de su potencial en la neuroprotección está en curso .

- Las infecciones virales siguen siendo una preocupación de salud mundial. Los estudios preliminares indican que This compound podría inhibir ciertos virus. Los investigadores exploran su actividad antiviral contra virus específicos, incluidos los herpesvirus y la influenza .

Actividad Antifúngica

Efectos Antiinflamatorios

Potencial Anticancerígeno

Propiedades Antioxidantes

Aplicaciones Neuroprotectoras

Propiedades Antivirales

Actividad Biológica

1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which is recognized for its diverse biological activities. This compound's structure includes a chlorophenyl group, an isobutylthio moiety, and a methoxyphenyl group, which contribute to its potential pharmacological properties.

Molecular Characteristics

- Molecular Formula : C20H21ClN2OS

- Molecular Weight : 372.9 g/mol

- CAS Number : 1226444-71-8

Biological Activities

Research indicates that imidazole derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that imidazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group in this compound is expected to enhance its antimicrobial efficacy due to its electron-withdrawing characteristics.

- Anti-inflammatory Effects : Imidazole derivatives have been investigated for their anti-inflammatory properties. A related study found that compounds with a chlorophenyl substituent exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin . Specifically, the compound with the chlorophenyl group showed an inhibition rate of 83.40%, indicating strong potential as an anti-inflammatory agent.

- Antifungal Activity : The antifungal properties of imidazole derivatives have also been explored. In comparative studies, compounds similar to 1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole demonstrated good activity against Candida albicans, with effectiveness ranging from 68% to 75% inhibition at specific concentrations .

The biological activity of 1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole can be attributed to its interaction with various biological targets. The compound may inhibit specific enzymes or receptors involved in inflammatory responses or microbial growth. This interaction can lead to significant therapeutic effects, including the modulation of immune responses and the inhibition of pathogen proliferation .

Table 1: Summary of Biological Activities

Study Insights

In a study focusing on anti-inflammatory effects, it was noted that imidazole derivatives with halogen substitutions (like chlorine) showed enhanced activity compared to those without. Specifically, the compound demonstrated a significant reduction in inflammation in animal models, outperforming traditional NSAIDs like indomethacin .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2OS/c1-14(2)13-25-20-22-12-19(15-4-10-18(24-3)11-5-15)23(20)17-8-6-16(21)7-9-17/h4-12,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHAXGBQYNJWIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.